molecular formula C10H11N B13834143 3-Ethynyl-2,6-dimethylaniline CAS No. 474452-22-7

3-Ethynyl-2,6-dimethylaniline

Cat. No.: B13834143
CAS No.: 474452-22-7
M. Wt: 145.20 g/mol
InChI Key: ZFQGHNSTXQSFLB-UHFFFAOYSA-N
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Description

3-Ethynyl-2,6-dimethylaniline is an aromatic amine with an ethynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-2,6-dimethylaniline typically involves the alkylation of 2,6-dimethylaniline with an ethynylating agent. One common method is the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of robust catalytic systems and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-2,6-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

3-Ethynyl-2,6-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-2,6-dimethylaniline involves its interaction with various molecular targets. The ethynyl group can participate in cycloaddition reactions, forming intermediates that can further react to produce complex structures. The aromatic amine group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity .

Comparison with Similar Compounds

    2,6-Dimethylaniline: An aromatic amine with two methyl groups on the benzene ring.

    4-Ethynyl-N,N-dimethylaniline: A compound with an ethynyl group and two methyl groups on the nitrogen atom.

Comparison: 3-Ethynyl-2,6-dimethylaniline is unique due to the presence of both an ethynyl group and two methyl groups on the benzene ring. This combination imparts distinct reactivity and properties compared to its analogs. For instance, 2,6-dimethylaniline lacks the ethynyl group, making it less reactive in cycloaddition reactions .

Properties

CAS No.

474452-22-7

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

3-ethynyl-2,6-dimethylaniline

InChI

InChI=1S/C10H11N/c1-4-9-6-5-7(2)10(11)8(9)3/h1,5-6H,11H2,2-3H3

InChI Key

ZFQGHNSTXQSFLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C#C)C)N

Origin of Product

United States

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